molecular formula C27H30N2O2 B11504641 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione

Cat. No.: B11504641
M. Wt: 414.5 g/mol
InChI Key: JTUXXVHIFQFGLN-UHFFFAOYSA-N
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Description

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features an indole moiety, a cyclohexane ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione is unique due to its combination of an indole moiety, a cyclohexane ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

3-hydroxy-2-[N-[2-(2-methyl-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C27H30N2O2/c1-3-9-24(28-15-14-21-18(2)29-23-13-8-7-12-22(21)23)27-25(30)16-20(17-26(27)31)19-10-5-4-6-11-19/h4-8,10-13,20,29-30H,3,9,14-17H2,1-2H3

InChI Key

JTUXXVHIFQFGLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NCCC1=C(NC2=CC=CC=C21)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O

Origin of Product

United States

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